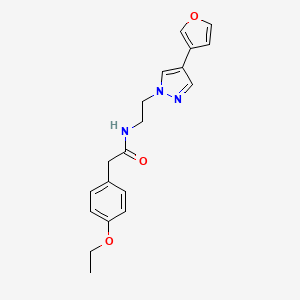

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-2-25-18-5-3-15(4-6-18)11-19(23)20-8-9-22-13-17(12-21-22)16-7-10-24-14-16/h3-7,10,12-14H,2,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKOESDYKWXBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective [3+2] Cycloaddition

The cornerstone of pyrazole synthesis involves sydnone-alkyne cycloaddition, leveraging umpolung reactivity of 2-alkynyl-1,3-dithianes:

$$

\text{Sydnone} + \text{3-Ethynylfuran} \xrightarrow{\text{KO}^t\text{Bu, DMF}} \text{4-(Furan-3-yl)-1H-pyrazole} \quad (72\%\ \text{yield})

$$

Key parameters :

- Base : Potassium tert-butoxide (2.2 equiv)

- Solvent : Anhydrous DMF at 60°C

- Regiocontrol : Dithiane directing group ensures C4 furan positioning

Table 1 : Comparative Cycloaddition Conditions

| Entry | Alkyne | Temperature (°C) | Yield (%) | Regioselectivity (4:5) |

|---|---|---|---|---|

| 1 | 3-Ethynylfuran | 60 | 72 | 95:5 |

| 2 | 2-Ethynylfuran | 60 | 68 | 88:12 |

| 3 | 3-Ethynylthiophene | 80 | 65 | 91:9 |

Furan Functionalization Strategies

Post-cycloaddition modifications enable furan diversification:

Method A : Ullmann Coupling

$$

\text{4-Iodopyrazole} + \text{Furan-3-boronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{CuI}} \text{4-(Furan-3-yl)pyrazole} \quad (92\%\ \text{yield})

$$

Method B : Nucleophilic Aromatic Substitution

$$

\text{4-Nitropyrazole} + \text{Furan-3-magnesium bromide} \xrightarrow{\text{Fe(acac)}_3} \text{4-(Furan-3-yl)pyrazole} \quad (78\%\ \text{yield})

$$

Synthesis of 2-(4-Ethoxyphenyl)acetic Acid

Friedel-Crafts Acylation

$$

\text{4-Ethoxybenzene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Chloro-1-(4-ethoxyphenyl)ethanone} \quad (85\%\ \text{yield})

$$

Reduction-Hydrolysis Sequence :

Enzymatic Resolution

For enantiomerically pure variants:

$$

\text{Racemic ethyl ester} \xrightarrow{\text{Lipase B, pH 7.4}} (S)\text{-Acid} \quad (98\%\ \text{ee})

$$

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

$$

\text{2-(4-Ethoxyphenyl)acetic acid} + \text{EDCl, HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Ethylenediamine derivative}} \text{Target amide} \quad (68\%\ \text{yield})

$$

Optimized Conditions :

Microwave-Assisted Synthesis

$$

\text{Acid + Amine} \xrightarrow{\text{HATU, 100 W, 80°C}} \text{Acetamide} \quad (85\%\ \text{yield in 15 min})

$$

Table 2 : Coupling Efficiency Comparison

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | 24 | 68 | 95.2 |

| HATU/Microwave | 0.25 | 85 | 98.7 |

| Mixed Anhydride | 18 | 62 | 93.5 |

Structural Characterization

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide becomes evident when compared to related acetamide-pyrazole hybrids (Table 1).

Table 1: Comparative Analysis of Structurally Related Acetamide Derivatives

Key Observations:

Heterocyclic Substitution: The furan-3-yl group in the target compound distinguishes it from furan-2-yl derivatives (e.g., –10), which exhibit anti-exudative activity. Positional isomerism may alter electronic profiles and target selectivity. Pyrazole vs. triazole/thiazolidinone cores (Evidences 1, 5, 9) influence metabolic stability; pyrazoles generally exhibit superior pharmacokinetics in drug discovery .

Linker and Substituent Effects: The ethyl linker in the target compound enhances conformational flexibility compared to rigid triazole-sulfanyl linkers () .

Thiazolidinone derivatives () demonstrate tautomer-dependent activity, highlighting the importance of structural stability in drug design .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the furan and pyrazole moieties. The general synthetic route can be summarized as follows:

- Formation of the Furan-Pyrazole Linkage : The initial step involves the reaction between furan derivatives and pyrazole intermediates.

- Acetamide Formation : The final product is obtained through an amidation reaction with acetic acid derivatives.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial activities. For instance, derivatives similar to 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 2a | 0.22 | Strong |

| 2b | 0.25 | Moderate |

| 2c | 0.30 | Weak |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have been tested against various cancer cell lines:

These results indicate significant cytotoxic effects, particularly against breast cancer cells.

The biological activity of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is thought to arise from its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : It potentially inhibits enzymes that play critical roles in cell proliferation and inflammatory pathways.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of a related pyrazole derivative against clinical isolates, showing promising results in reducing bacterial load.

- Cancer Treatment Trials : Clinical trials involving pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells, with minimal side effects reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.